molecular formula C13H8Cl2N2OS2 B2945592 2,5-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-3-carboxamide CAS No. 476643-04-6

2,5-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-3-carboxamide

Cat. No.: B2945592
CAS No.: 476643-04-6
M. Wt: 343.24
InChI Key: HMGNHPMJCZTRGL-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound with a molecular formula of C13H8Cl2N2OS2. It has an average mass of 343.251 Da and a mono-isotopic mass of 341.945496 Da . It belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9ClN2OS/c11-4-9(14)13-10-7(5-12)6-2-1-3-8(6)15-10/h1-4H2,(H,13,14). This code provides a specific string of characters that represent the molecular structure of the compound .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 450.5±45.0 °C and a predicted density of 1.51±0.1 g/cm3 .

Scientific Research Applications

Heterocyclic Synthesis and Antibiotic Potential

Researchers have explored the synthesis of thiophene derivatives with potential antibiotic and antibacterial properties. For instance, Ahmed (2007) investigated the synthesis of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its derivatives, demonstrating their potential as new antibiotic and antibacterial drugs against Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Structural Characterization and Antimicrobial Evaluation

The synthesis, characterization, and docking studies of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides have been conducted, revealing insights into their antimicrobial properties. Talupur, Satheesh, and Chandrasekhar (2021) detailed the synthetic pathways and biological evaluation of these compounds, highlighting their potential in antimicrobial applications (Talupur et al., 2021).

Anti-Inflammatory and Antioxidant Activities

The anti-inflammatory and antioxidant activities of acid chloride derivatives of 2-amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide have been evaluated, showing promising results compared to standard drugs like ibuprofen and ascorbic acid (Kumar et al., 2008).

Photocyclization and Photochromism

The photocyclization and thermally irreversible photochromic properties of certain derivatives have been studied, revealing their potential in developing materials with photochromic performance capable of undergoing numerous coloration/decoloration cycles without significant loss in performance (Uchida et al., 1990).

Antimycobacterial Activity

Marvadi et al. (2020) synthesized a series of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, evaluating their antitubercular activity. This study identified several analogs with potent antimycobacterial activity and lower cytotoxicity profiles, highlighting their potential as antitubercular agents (Marvadi et al., 2020).

Future Directions

Thiophene and its derivatives, including this compound, have shown promising therapeutic properties, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

2,5-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2OS2/c14-10-4-7(11(15)20-10)12(18)17-13-8(5-16)6-2-1-3-9(6)19-13/h4H,1-3H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGNHPMJCZTRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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